molecular formula C9H9FO B2783473 2-[(3-Fluorophenyl)methyl]oxirane CAS No. 62826-44-2

2-[(3-Fluorophenyl)methyl]oxirane

Cat. No.: B2783473
CAS No.: 62826-44-2
M. Wt: 152.168
InChI Key: DOTDGMYFHRKGJS-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl]oxirane is a fluorinated aromatic epoxide characterized by an oxirane (epoxide) ring substituted with a 3-fluorobenzyl group. This compound belongs to a broader class of substituted oxiranes, which are critical intermediates in organic synthesis due to their reactivity in ring-opening reactions. The presence of the electron-withdrawing fluorine atom at the meta position of the phenyl ring influences both electronic and steric properties, making it distinct from non-fluorinated analogs.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-1-2-7(4-8)5-9-6-11-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTDGMYFHRKGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methyl]oxirane typically involves the reaction of 3-fluorobenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which reacts with the alcohol to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes. For example, the reaction can be catalyzed by transition metal complexes to enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[(3-Fluorophenyl)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it opens up to form a more stable product. This reactivity is exploited in various chemical reactions, including those used in synthetic organic chemistry .

Comparison with Similar Compounds

Substituted oxiranes exhibit diverse chemical behaviors based on substituent identity, position, and electronic effects. Below is a comparative analysis of 2-[(3-Fluorophenyl)methyl]oxirane with structurally related compounds:

Substituent Electronic Effects
Compound Substituent Position Electronic Effect Reactivity in Ring-Opening
This compound -CH₂-C₆H₄-F meta Electron-withdrawing (inductive) High (polarized epoxide)
2-(3-Chlorophenyl)oxirane -C₆H₄-Cl meta Electron-withdrawing (weaker) Moderate
2-[4-(Trifluoromethyl)phenyl]oxirane -C₆H₃(CF₃) para Strong electron-withdrawing Very high
2-(3-Methylphenyl)oxirane -C₆H₄-CH₃ meta Electron-donating Low
2-[(4-Methoxyphenyl)methyl]oxirane -CH₂-C₆H₄-OCH₃ para Electron-donating (resonance) Low

Key Findings :

  • Fluorine’s inductive electron-withdrawing effect increases the electrophilicity of the oxirane ring, enhancing reactivity toward nucleophiles like amines or alcohols .
  • Chlorine, while also electron-withdrawing, is less electronegative than fluorine, resulting in slower ring-opening kinetics .
  • Trifluoromethyl groups (e.g., in 2-[4-(trifluoromethyl)phenyl]oxirane) amplify ring polarization, making such compounds highly reactive intermediates in agrochemical synthesis .
  • Electron-donating groups (e.g., -CH₃, -OCH₃) stabilize the oxirane ring, reducing reactivity .
Steric and Structural Influences
Compound Substituent Bulk Steric Hindrance Application Example
2-{[2-(trifluoromethyl)phenyl]methyl}oxirane Ortho-trifluoromethylbenzyl High Specialty polymers
2-[(3-Methylphenoxy)methyl]oxirane Phenoxy-methyl Moderate PVC plasticizers
This compound Meta-fluorobenzyl Low Pharmaceutical intermediates

Key Findings :

  • Bulky substituents (e.g., ortho-trifluoromethyl in ) hinder nucleophilic attack, directing reactions to less sterically crowded sites.
  • Linear substituents (e.g., phenoxy-methyl in ) allow easier access to the epoxide ring, favoring applications in polymer modification .

Key Findings :

  • Fluorinated oxiranes are prioritized in pharmaceuticals due to improved metabolic stability and bioavailability .
  • Chlorinated analogs face regulatory restrictions due to toxicity (e.g., 2-(chloromethyl)oxirane in ).
  • Epoxidized esters (e.g., from sunflower oil) are sustainable alternatives in polymer industries .

Biological Activity

2-[(3-Fluorophenyl)methyl]oxirane, also known as a fluorinated epoxide, is a compound of interest due to its unique structural properties and potential biological activities. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

The molecular formula of this compound is C10H11F, with a molecular weight of approximately 168.20 g/mol. Its structure features an oxirane (epoxide) ring, which is known for its reactivity and ability to participate in various chemical transformations.

Biological Activity Overview

Research indicates that compounds containing oxirane rings can exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some studies suggest that epoxides can inhibit bacterial growth and possess antifungal activity.
  • Anticancer Activity : Epoxide compounds have been explored for their potential to induce apoptosis in cancer cells.
  • Neuroactive Effects : Certain fluorinated compounds may interact with neuroreceptors, influencing neurological processes.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to:

  • Inhibition of Enzymatic Activity : By modifying enzyme active sites, the compound may hinder metabolic pathways.
  • Alteration of Cell Signaling : Interaction with receptors could modulate signaling cascades involved in cell proliferation and survival.

Anticancer Activity

A study highlighted the potential anticancer effects of fluorinated epoxides. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)10DNA damage response
A549 (Lung)12Cell cycle arrest

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

  • Case Study on Anticancer Properties :
    • In a controlled study, mice treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment was associated with increased levels of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated that patients receiving topical formulations containing the compound experienced faster healing times and reduced bacterial load.

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